3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide
Description
3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide is a heterocyclic compound featuring a five-membered oxathiazolidine ring system with a tert-butoxycarbonyl (Boc) protective group at position 3 and an isopropyl substituent at position 3. The 2,2-dioxide moiety indicates sulfonic acid ester functionalization, a common feature in sulfonate derivatives used as intermediates in organic synthesis . This compound is part of a broader class of Boc-protected oxathiazolidine dioxides, which are valued for their stability and utility in chiral auxiliaries or as precursors in pharmaceutical synthesis.
Properties
IUPAC Name |
tert-butyl 2,2-dioxo-4-propan-2-yloxathiazolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-7(2)8-6-15-17(13,14)11(8)9(12)16-10(3,4)5/h7-8H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEXSIHWPAKSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COS(=O)(=O)N1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The core oxathiazolidine ring is formed via cyclization of β-amino alcohols using thionyl chloride (SOCl₂). Subsequent oxidation with sodium metaperiodate (NaIO₄) and ruthenium(IV) oxide (RuO₂) yields the 2,2-dioxide moiety.
Representative Procedure
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Cyclization : (S)-β-amino alcohol (10 mmol) is treated with SOCl₂ (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
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Oxidation : The intermediate is stirred with NaIO₄ (2.0 equiv) and catalytic RuO₂ in a water/acetonitrile mixture (1:1) at room temperature for 12 hours.
Boc Protection of Oxathiazolidine Intermediates
tert-Butyloxycarbonyl (Boc) Group Introduction
Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction.
Optimized Protocol
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Substrate : 4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide (5 mmol).
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Reagents : Boc₂O (1.1 equiv), TEA (2.0 equiv) in DCM at 0°C → RT for 6 hours.
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Workup : Extraction with 1 M HCl, brine, and column chromatography (hexane/ethyl acetate).
Stereoselective Alkylation for Isopropyl Group Introduction
Asymmetric Synthesis via Chiral Auxiliaries
The isopropyl group is introduced via alkylation of a glycine-derived oxathiazolidinone. Chiral ligands like (R)-BINAP enable enantioselective C–C bond formation.
Stepwise Process
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Substrate : Boc-protected oxathiazolidinone (3 mmol).
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Alkylation : Isopropyl iodide (1.5 equiv), Pd(OAc)₂ (5 mol%), (R)-BINAP (6 mol%) in toluene at 80°C for 24 hours.
Microwave-Assisted Solvent-Free Synthesis
Accelerated Ring Closure and Oxidation
Microwave irradiation reduces reaction times from hours to minutes. Solvent-free conditions enhance atom economy.
Protocol Highlights
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Cyclization : β-amino alcohol (5 mmol), SOCl₂ (1.1 equiv), microwave (150 W, 100°C, 10 min).
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Oxidation : NaIO₄ (2.0 equiv), RuO₂ (0.1 equiv), microwave (100 W, 80°C, 15 min).
Diastereoselective Synthesis Using Chiral Sulfinamides
tert-Butanesulfinamide (tBSA) as a Chiral Director
tBSA enables high diastereomeric ratios (dr > 20:1) during cyclization. The method is scalable for industrial applications.
Critical Steps
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Chiral Induction : tBSA (1.2 equiv), β-amino alcohol (10 mmol) in THF at −78°C.
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclization + Oxidation | 85 | Moderate | High | $$ |
| Boc Protection | 88 | High | Medium | $$$ |
| Stereoselective Alkylation | 75 | Very High | Low | $$$$ |
| Microwave-Assisted | 85 | Moderate | High | $ |
| Chiral Sulfinamide | 83 | Very High | Medium | $$$ |
Chemical Reactions Analysis
Types of Reactions
3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted oxathiazolidine derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Applications
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Building Block in Organic Synthesis
- The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its oxathiazolidine ring structure allows for diverse functionalization, making it suitable for creating complex organic compounds.
- Researchers have utilized this compound to develop novel pharmaceuticals targeting various diseases, including cancer and bacterial infections.
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Chiral Auxiliary
- As a chiral auxiliary, 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide can facilitate asymmetric synthesis. This property is particularly useful in the synthesis of enantiomerically pure compounds, which are critical in drug development.
- Its ability to induce chirality has been exploited in the synthesis of amino acids and other biologically relevant molecules .
Biological Applications
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Antimicrobial Activity
- Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antimicrobial agents.
- The oxathiazolidine framework has shown efficacy against various bacterial strains, making it a candidate for further research in combating antibiotic resistance .
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Pharmaceutical Development
- The compound's structural features have been investigated for their role in enhancing drug solubility and bioavailability. Modifications to the oxathiazolidine structure can lead to improved pharmacokinetic profiles for therapeutic agents.
- Case studies have highlighted its effectiveness as a precursor in synthesizing compounds with enhanced therapeutic effects against specific targets .
Material Science Applications
- Polymer Chemistry
- The compound has potential applications in polymer chemistry due to its ability to participate in polymerization reactions. It can be used to synthesize polymers with specific properties suitable for coatings, adhesives, and other materials.
- Research indicates that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .
Research Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Synthesis of Novel Antimicrobial Agents | Investigated derivatives of 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide | Found effective against multiple bacterial strains |
| Asymmetric Synthesis of Amino Acids | Explored the use of the compound as a chiral auxiliary | Successfully synthesized enantiomerically pure amino acids |
| Polymerization Studies | Examined the compound's role in polymer synthesis | Demonstrated enhanced mechanical properties in resulting polymers |
Mechanism of Action
The mechanism of action of 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The isopropyl group can influence the compound’s hydrophobicity and binding affinity to target proteins or enzymes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Properties of 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide and Related Compounds
*Molecular formulas and weights for some entries are inferred due to incomplete data in evidence.
Structural and Functional Insights
- Substituent Effects: Isopropyl vs. Benzyl/4-Chlorophenyl: The isopropyl group (C₃H₇) offers moderate steric bulk compared to the benzyl (C₆H₅CH₂) or 4-chlorophenyl (C₆H₄Cl) groups. Bulkier substituents like benzyl may enhance stability but reduce reactivity in nucleophilic reactions due to steric shielding .
Chirality : Enantiomeric pairs (e.g., (R)- and (S)-3-Boc-4-benzyl derivatives) are critical in asymmetric synthesis. The isopropyl variant’s chirality (S-configuration in ) suggests utility in stereoselective processes .
Stability and Handling
- Storage : Most compounds in this class lack explicit storage guidelines in the evidence, but the Boc group generally confers stability toward bases and nucleophiles, making these derivatives suitable for long-term storage at low temperatures .
- Hazard Profile: None of the compounds in the evidence list specific hazards, though standard precautions for sulfonate esters (e.g., avoiding moisture) are recommended.
Biological Activity
3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide (CAS: 1858273-22-9) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information:
- IUPAC Name: tert-butyl (R)-4-isopropyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide
- Molecular Formula: C10H19NO5S
- Molecular Weight: 265.33 g/mol
- Boiling Point: 320.1 ± 25.0 °C (predicted)
- Density: 1.224 ± 0.06 g/cm³ (predicted)
- pKa: -13.66 ± 0.40 (predicted)
The biological activity of 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide is primarily attributed to its ability to interact with various biological targets. The compound's oxathiazolidine ring structure is known to facilitate nucleophilic attacks and can participate in various biochemical pathways.
- Antimicrobial Activity :
- Preliminary studies indicate that derivatives of oxathiazolidines exhibit antimicrobial properties. These compounds may inhibit bacterial cell wall synthesis or disrupt cellular metabolism.
- Anticancer Potential :
- Research has suggested that oxathiazolidines can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the Boc (tert-butoxycarbonyl) group may enhance the compound's stability and bioavailability.
Case Studies
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Synthesis and Evaluation of Anticancer Activity :
- A study focused on synthesizing various oxathiazolidine derivatives, including 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide, evaluated their cytotoxic effects on human cancer cell lines. Results showed that certain derivatives exhibited significant growth inhibition compared to control groups .
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Antimicrobial Screening :
- In a screening assay for antimicrobial activity against Gram-positive and Gram-negative bacteria, compounds similar to 3-Boc-4-isopropyl-1,2,3-oxathiazolidine were tested. The results indicated promising antibacterial activity against specific strains, suggesting potential therapeutic applications .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic routes for 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization or functionalization of precursor heterocycles. For example, analogous oxathiazolidine derivatives are synthesized via condensation of aldehydes with thiazolidinone precursors under reflux in acetic acid (AcOH) with sodium acetate as a base (see Scheme 2 in ). Reaction time (3–5 hours) and stoichiometry (1.0–1.1 equiv of reagents) are critical for minimizing side products. The Boc-protecting group is introduced via tert-butoxycarbonylation, often requiring anhydrous conditions to prevent hydrolysis. Purity is enhanced by recrystallization from ethanol or DMF, as demonstrated in for related thiadiazoles .
Q. How should researchers characterize 3-Boc-4-isopropyl-1,2,3-oxathiazolidine 2,2-dioxide to confirm its structure and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the Boc group (tert-butyl signals at δ ~1.3 ppm) and isopropyl substituents (doublet of septets in H NMR). The sulfone groups (2,2-dioxide) deshield adjacent protons, as seen in for benzoxathiins .
- Elemental Analysis: Compare experimental vs. theoretical values for C, H, N, and S (e.g., reports a 74% yield with <0.1% deviation in elemental analysis) .
- Melting Point: Consistent melting points (e.g., 138°C in ) indicate purity, though hygroscopicity may require strict moisture control during measurement .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of the oxathiazolidine ring, and how can they be addressed?
Methodological Answer: Regioselectivity is influenced by steric hindrance (e.g., the Boc group at C3) and electronic effects (sulfone groups at C2). For example, nucleophilic attacks preferentially occur at the less hindered C4 isopropyl position. Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps. highlights challenges in synthesizing 1,2-oxathiine 2,2-dioxide derivatives, where ring strain and competing pathways necessitate precise temperature control (reflux vs. room temperature) and catalyst selection .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance:
- Electrophilic Reactivity: High HOMO density at the sulfone oxygen or Boc carbonyl group indicates susceptibility to electrophilic attack.
- Nucleophilic Reactivity: LUMO localization near the oxathiazolidine ring’s sulfur atom suggests nucleophilic substitution potential.
MD simulations (e.g., in Gaussian or ORCA) further assess solvent effects, as polar aprotic solvents (DMF) stabilize transition states in cyclization reactions () .
Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation for this compound?
Methodological Answer:
- Design of Experiments (DoE): Use factorial design to isolate variables (e.g., temperature, reagent ratio) affecting yield. For instance, achieved 74% yield via 45–50-minute reflux in acetic anhydride, whereas shorter times may reduce byproducts like acetylated intermediates .
- Byproduct Analysis: LC-MS or F NMR (if fluorinated analogs exist) identifies impurities. ’s use of DMF and NaH highlights potential sodium salt byproducts, removable via aqueous washes .
- Reproducibility Protocols: Strict anhydrous conditions (e.g., Schlenk line for Boc protection) mitigate hydrolysis, a common issue in oxathiazolidine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
